
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
Overview
Description
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and peptide synthesis. The compound is characterized by its tert-butyl ester group, which provides stability and makes it a useful intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of the amino group of lysine followed by esterification. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of protective groups, revealing the free amino functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amines.
Scientific Research Applications
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved may include the modification of proteins or the inhibition of specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid
- (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate
- (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate
Uniqueness
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its tert-butyl ester group, which provides enhanced stability and makes it a valuable intermediate in organic synthesis. This stability is particularly useful in peptide synthesis, where the compound can be used to protect amino groups during the assembly of peptide chains.
Biological Activity
(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate, also known by its CAS number 63628-63-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.43 g/mol
- CAS Number : 63628-63-7
The compound features a tert-butyl group and a benzyloxycarbonyl moiety, which are known to influence its solubility and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing amino acid conjugates have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative organisms. The agar-well diffusion method was employed to assess the antimicrobial efficacy, revealing inhibition zones ranging from 9 to 12 mm for certain derivatives, comparable to conventional antibiotics .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has been evaluated through cytotoxicity assays against various cancer cell lines. Preliminary results indicate that certain synthesized analogues possess cytotoxic effects with IC50 values in the micromolar range. This suggests that this compound may inhibit cancer cell proliferation effectively .
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of synthesized amino acid conjugates.
- Methodology : Compounds were tested against bacterial strains such as E. coli and S. aureus.
- Results : Several compounds exhibited zones of inhibition comparable to standard antibiotics, indicating potential for development as antimicrobial agents .
- Cytotoxicity Assessment :
Summary Table of Biological Activities
Biological Activity | Test Methodology | Key Findings |
---|---|---|
Antimicrobial | Agar-well diffusion | Inhibition zones of 9-12 mm against bacteria |
Cytotoxicity | MTT assay | IC50 values in micromolar range |
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFVZALISNAFRA-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180406 | |
Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63628-63-7 | |
Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63628-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-[(Phenylmethoxy)carbonyl]-L-lysine 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901180406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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